molecular formula C26H16N2O7 B3512282 8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

Cat. No.: B3512282
M. Wt: 468.4 g/mol
InChI Key: XZDLIKPEIIXKPP-UHFFFAOYSA-N
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Description

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120° .


Synthesis Analysis

Carboxylic acids and their derivatives can be synthesized from various precursors. For instance, carboxylic acids can be prepared by the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, or the carbonation of a Grignard or organolithium reagent .


Molecular Structure Analysis

A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This conjugation can be represented by a resonance structure which holds all the atoms in the carboxylic acid in a co-planar arrangement .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to form amides . They can also react with Grignard reagents to form tertiary alcohols .


Physical and Chemical Properties Analysis

Carboxylic acids are polar molecules due to the presence of two electronegative oxygen atoms. They can form hydrogen bonds with each other, leading to higher boiling points compared to similar sized hydrocarbons or ethers . They are generally soluble in water, but solubility decreases with increasing carbon chain length .

Mechanism of Action

The mechanism of action of carboxylic acids and their derivatives often involves nucleophilic acyl substitution . In these reactions, a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the substitution of the leaving group .

Properties

IUPAC Name

12-[(3-nitrophenyl)carbamoyl]-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(20),2,4,6,9(14),10,12,16,18-nonaene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O7/c29-25(27-15-6-5-7-16(12-15)28(32)33)19-13-23-24(14-20(19)26(30)31)35-22-11-4-2-9-18(22)17-8-1-3-10-21(17)34-23/h1-14H,(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDLIKPEIIXKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OC4=C(O2)C=C(C(=C4)C(=O)O)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 2
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 3
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 4
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 5
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID
Reactant of Route 6
8-[(3-NITROANILINO)CARBONYL]TRIBENZO[B,E,G][1,4]DIOXOCINE-7-CARBOXYLIC ACID

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